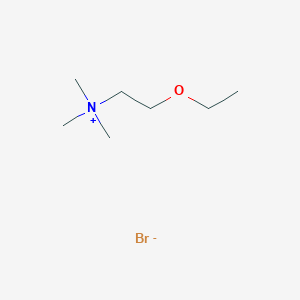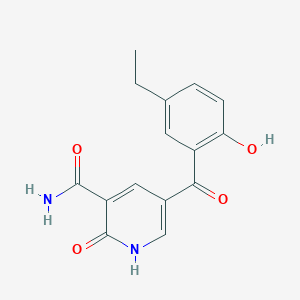
7-Bromo-2-chloroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H5BrClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where 2-chloroquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) bromide (FeBr3) yields the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction parameters and scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to yield different quinoline analogs.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like triethylamine (TEA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Aplicaciones Científicas De Investigación
7-Bromo-2-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-chloroquinoline-3-carboxylic acid is primarily based on its ability to interact with biological targets through halogen bonding and π-π interactions. The bromine and chlorine atoms enhance the compound’s electrophilicity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or modulate the activity of specific proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carboxylic acid
- 7-Bromoquinoline-3-carboxylic acid
- 2,7-Dichloroquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 7-Bromo-2-chloroquinoline-3-carboxylic acid exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery. The compound’s distinct electronic properties make it a valuable tool in various chemical transformations and biological studies .
Propiedades
Fórmula molecular |
C10H5BrClNO2 |
|---|---|
Peso molecular |
286.51 g/mol |
Nombre IUPAC |
7-bromo-2-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15) |
Clave InChI |
IJXMHDBDCOYONF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)


![Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate](/img/structure/B13357281.png)
![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)



